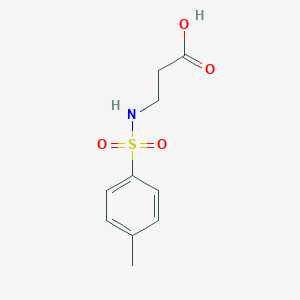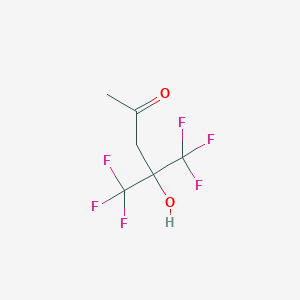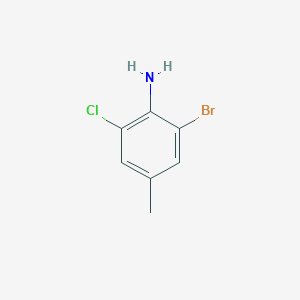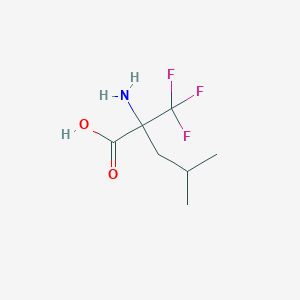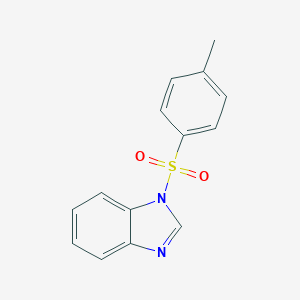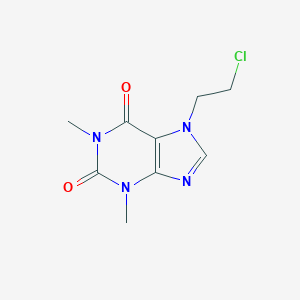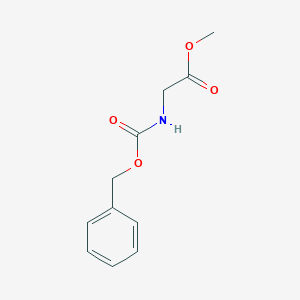![molecular formula C17H21NO2 B173043 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone CAS No. 197857-42-4](/img/structure/B173043.png)
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Mechanism Of Action
The mechanism of action of 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone involves the inhibition of BTK. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies and autoimmune diseases.
Biochemical And Physiological Effects
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit BTK activity, which leads to the suppression of B-cell proliferation and survival. This compound has also been found to induce apoptosis in B-cells, which is beneficial in the treatment of B-cell malignancies. In addition, it has been found to reduce the production of pro-inflammatory cytokines, which is beneficial in the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone in lab experiments include its potent inhibition of BTK, which makes it a useful tool for studying the B-cell receptor signaling pathway. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research on 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone. One direction is to study its potential applications in the treatment of other diseases, such as lymphomas and rheumatoid arthritis. Another direction is to develop more potent and selective inhibitors of BTK based on the structure of this compound. Finally, more research is needed to understand the long-term effects and potential toxicity of this compound.
Synthesis Methods
The synthesis of 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone involves several steps. The first step is the reaction of 2-methyl-4-phenylfuran-3-carboxylic acid with tert-butylamine to produce 2-methyl-4-phenylfuran-3-carboxamide. This is followed by the reaction of the carboxamide with 2-bromoacetophenone to produce the final product, 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone.
Scientific Research Applications
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of BTK, which is a key enzyme involved in the development of B-cell malignancies and autoimmune diseases. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of these diseases.
properties
CAS RN |
197857-42-4 |
|---|---|
Product Name |
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone |
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-[5-(tert-butylamino)-2-methyl-4-phenylfuran-3-yl]ethanone |
InChI |
InChI=1S/C17H21NO2/c1-11(19)14-12(2)20-16(18-17(3,4)5)15(14)13-9-7-6-8-10-13/h6-10,18H,1-5H3 |
InChI Key |
ZMAGVCIUDHSFLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C |
Canonical SMILES |
CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C |
synonyms |
Ethanone, 1-[5-[(1,1-dimethylethyl)amino]-2-methyl-4-phenyl-3-furanyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
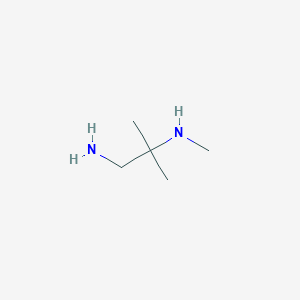
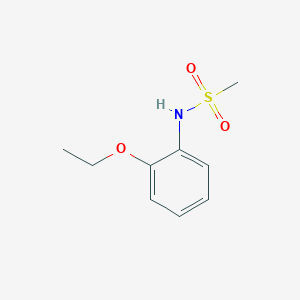
![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
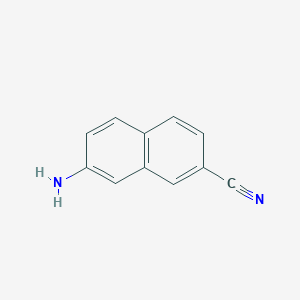
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)
